

(R)-INCB054329: A Dual-Targeting Agent for Cancer Therapy

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Compound of Interest

Compound Name: (R)-INCB054329

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(R)-INCB054329, also known as pemigatinib, is a potent and selective small molecule inhibitor with a dual mechanism of action, targeting both Fibroblast Growth Factor Receptors (FGFRs) and Bromodomain and Extra-Terminal domain (BET) proteins. This comprehensive technical guide delineates the core mechanisms of action of **(R)-INCB054329**, supported by preclinical and clinical data, detailed experimental protocols, and visual representations of the key signaling pathways and workflows.

Dual Mechanism of Action: FGFR and BET Inhibition

(R)-INCB054329 exerts its anti-neoplastic effects through two distinct but potentially synergistic mechanisms: the inhibition of the FGFR signaling pathway and the disruption of BET protein function.

Selective Inhibition of Fibroblast Growth Factor Receptors (FGFRs)

Pemigatinib is a selective inhibitor of FGFR isoforms 1, 2, and 3.[1][2] In various cancers, genetic alterations such as fusions, rearrangements, translocations, and amplifications of FGFR genes can lead to constitutive activation of their corresponding receptor tyrosine kinases.[3] This aberrant signaling drives tumor cell proliferation, survival, migration, and angiogenesis.[4]

(R)-INCB054329 binds to the ATP-binding pocket of the FGFR kinase domain, preventing receptor phosphorylation and subsequent activation of downstream signaling cascades.[5] The

primary pathways inhibited include the Ras/MAPK, PI3K/AKT, and PLC γ pathways.[5] By blocking these pathways, pemigatinib effectively halts the uncontrolled growth and survival signals in cancer cells harboring activating FGFR alterations.[2] This targeted approach has shown significant clinical efficacy, particularly in patients with cholangiocarcinoma harboring FGFR2 fusions or rearrangements.[3][6]

Inhibition of Bromodomain and Extra-Terminal Domain (BET) Proteins

In addition to its potent FGFR inhibitory activity, **(R)-INCB054329** is a structurally distinct inhibitor of the BET family of proteins, which includes BRD2, BRD3, BRD4, and BRDT.[1] These proteins are epigenetic "readers" that bind to acetylated lysine residues on histones, playing a crucial role in chromatin remodeling and the transcriptional regulation of key oncogenes.[7]

By binding to the acetylated lysine recognition motifs on the bromodomains of BET proteins, **(R)-INCB054329** displaces them from chromatin.[7] This prevents the recruitment of transcriptional machinery to the promoters and enhancers of target genes, leading to the downregulation of their expression.[8] Key targets of BET inhibition by **(R)-INCB054329** include the proto-oncogene c-MYC, as well as genes involved in cell cycle progression and apoptosis. [1][8] This activity has been observed primarily in models of hematologic malignancies.[1]

Quantitative Data

The following tables summarize the key quantitative data related to the inhibitory activity and clinical efficacy of **(R)-INCB054329**.

Table 1: In Vitro Inhibitory Activity of (R)-INCB054329 against BET Bromodomains

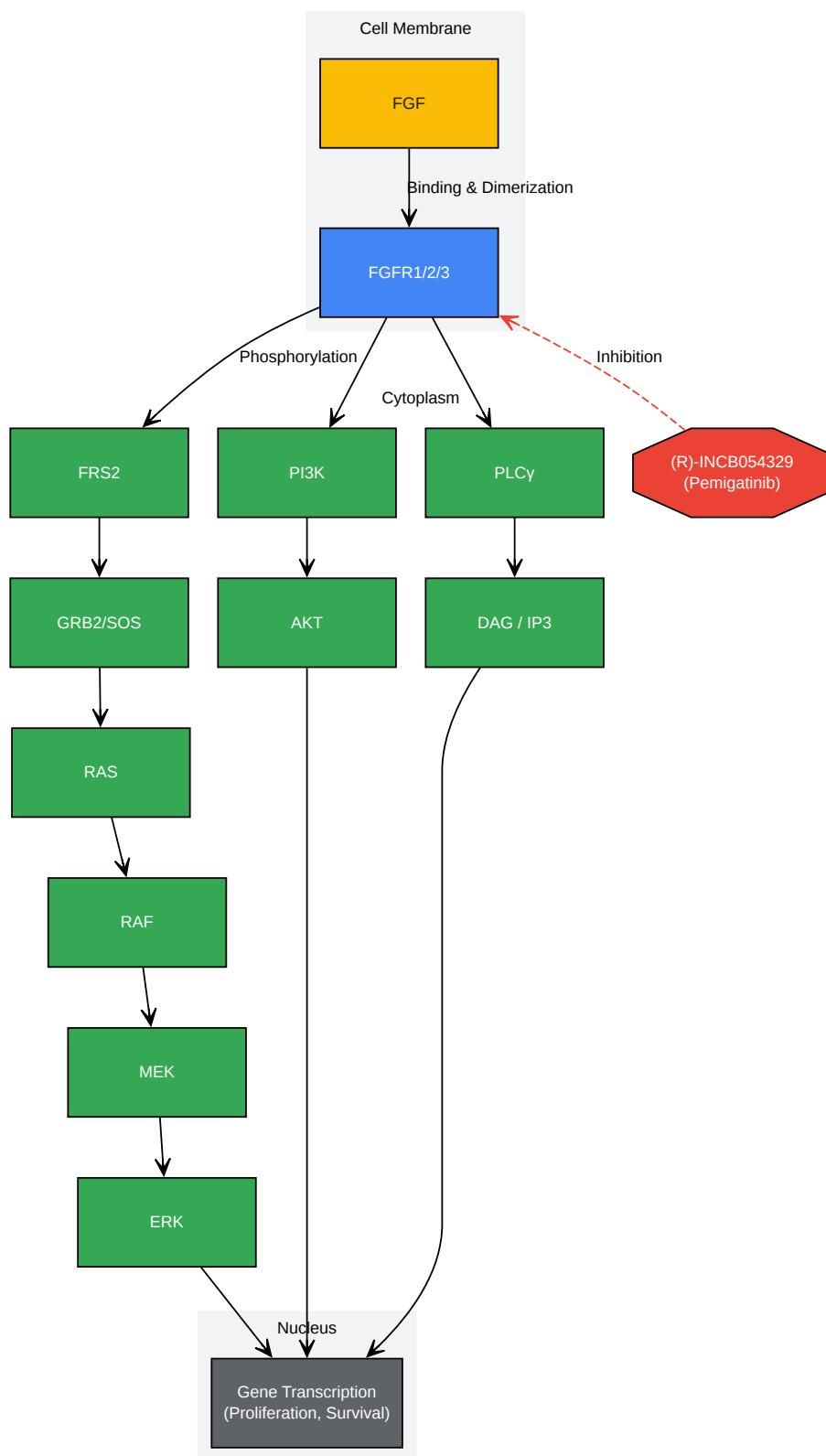
Bromodomain	IC50 (nM)
BRD2-BD1	44
BRD2-BD2	5
BRD3-BD1	9
BRD3-BD2	1
BRD4-BD1	28
BRD4-BD2	3
BRDT-BD1	119
BRDT-BD2	63
Data sourced from Selleck Chemicals product information. [1]	

Table 2: Clinical Efficacy of Pemigatinib in the FIGHT-202 Trial (Cohort A: EGFR2 Fusions/Rearrangements)

Efficacy Endpoint	Value	95% Confidence Interval
Objective Response Rate (ORR)	37.0%	27.9% to 46.9%
Median Duration of Response (DOR)	9.1 months	6.0 to 14.5 months
Median Progression-Free Survival (PFS)	7.0 months	6.1 to 10.5 months
Median Overall Survival (OS)	17.5 months	14.4 to 22.9 months
Data from the final analysis of the FIGHT-202 trial. [6]		

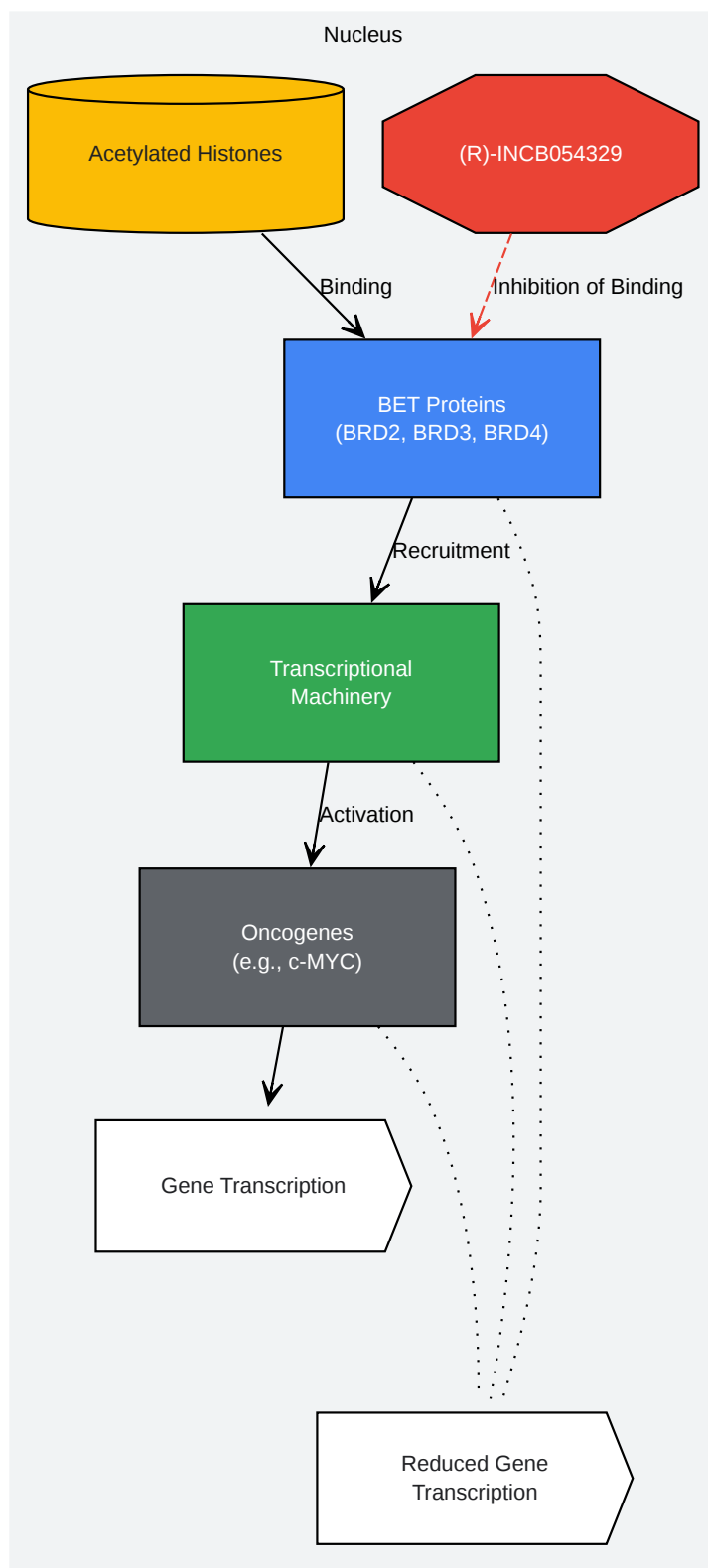
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by **(R)-INCB054329** and a typical experimental workflow for its evaluation.



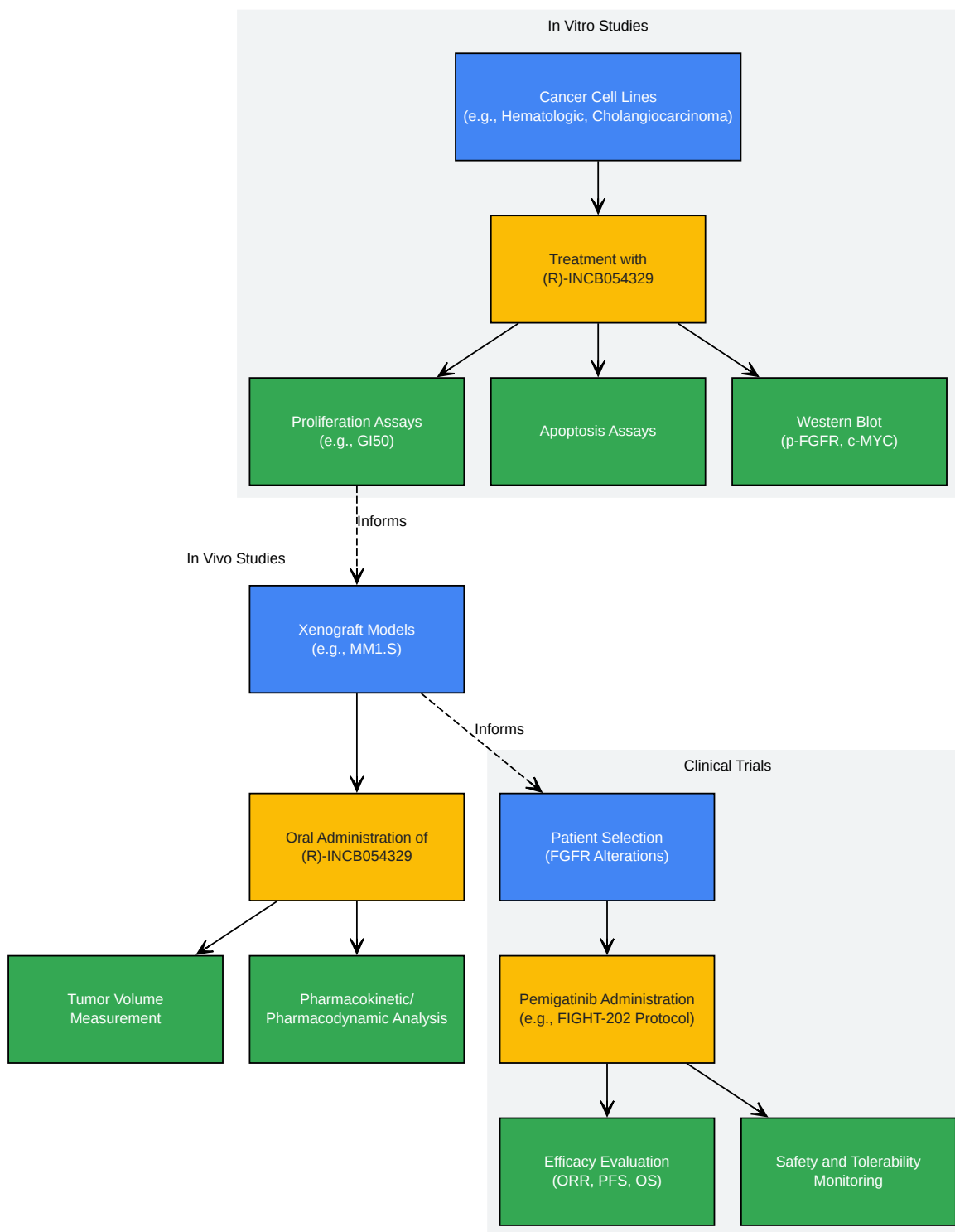
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Figure 1: FGFR Signaling Pathway Inhibition by (R)-INCB054329.



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Figure 2: Mechanism of BET Inhibition by (R)-INCB054329.



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Figure 3: Preclinical and Clinical Evaluation Workflow for **(R)-INCB054329**.

Experimental Protocols

In Vitro Cell Proliferation Assay (GI50)

- Cell Lines: A panel of 32 hematologic cancer cell lines, including those derived from acute myeloid leukemia, non-Hodgkin lymphoma, and multiple myeloma, were used.[1]
- Treatment: Cells were treated with varying concentrations of **(R)-INCB054329** for 72 hours. [1]
- Analysis: Cell viability was assessed using a standard method (e.g., CellTiter-Glo®). The 50% growth inhibition (GI50) values were calculated from concentration-response curves.[1]

Western Blot Analysis

- Cell Lysates: Cancer cells (e.g., myeloma cell lines) were treated with **(R)-INCB054329** for specified durations.[1] Cells were then lysed to extract total protein.
- Electrophoresis and Transfer: Protein lysates were separated by SDS-PAGE and transferred to a PVDF membrane.
- Antibody Incubation: Membranes were incubated with primary antibodies against target proteins (e.g., phospho-FGFR, c-MYC, HEXIM1) and a loading control (e.g., GAPDH).
- Detection: Following incubation with a secondary antibody, protein bands were visualized using an appropriate detection system.

In Vivo Xenograft Studies

- Animal Models: Immunocompromised mice (e.g., nude mice) were subcutaneously implanted with human cancer cells (e.g., MM1.S multiple myeloma cells).[1]
- Drug Administration: Once tumors reached a specified size, mice were treated with **(R)-INCB054329** or vehicle control via oral gavage.[1]

- Efficacy Assessment: Tumor volume was measured regularly. At the end of the study, tumors were excised for pharmacodynamic analysis (e.g., Western blot for c-MYC).[1]

FIGHT-202 Clinical Trial Protocol

- Study Design: A multicenter, open-label, single-arm, phase 2 study in patients with previously treated, locally advanced or metastatic cholangiocarcinoma.[6]
- Patient Population: Patients were enrolled into three cohorts based on their FGF/FGFR status: Cohort A (FGFR2 fusions or rearrangements), Cohort B (other FGF/FGFR alterations), and Cohort C (no FGF/FGFR alterations).[6]
- Treatment Regimen: Pemigatinib was administered orally at a dose of 13.5 mg once daily for 14 consecutive days, followed by a 7-day off period, in 21-day cycles.[9]
- Primary Endpoint: The primary endpoint was the objective response rate (ORR) in Cohort A, as assessed by an independent review committee according to RECIST v1.1.[6]
- Secondary Endpoints: Secondary endpoints included duration of response (DOR), progression-free survival (PFS), overall survival (OS), and safety.[6]

Conclusion

(R)-INCB054329 (pemigatinib) is a targeted therapeutic agent with a novel dual mechanism of action, potently inhibiting both the FGFR signaling pathway and the function of BET epigenetic readers. Its efficacy as an FGFR inhibitor is clinically validated in cancers with specific FGFR alterations. The BET inhibitory activity provides a second, distinct mechanism to disrupt cancer cell growth and survival, particularly in hematologic malignancies. The ongoing and future research will further elucidate the interplay between these two mechanisms and potentially expand the therapeutic applications of this promising anti-cancer agent.

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